Methyl 2-hydroxy-5-(methoxymethoxy)benzoate
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Overview
Description
Methyl 2-hydroxy-5-(methoxymethoxy)benzoate: is an organic compound with the molecular formula C10H12O5. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a methoxymethoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate can be synthesized through the esterification of 2-hydroxy-5-(methoxymethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Products with new functional groups replacing the methoxymethoxy group.
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of benzoate derivatives with biological systems. It may also be used in the development of new biochemical assays .
Industry: In industrial applications, this compound is used as a precursor for the production of various chemicals and materials. It may also be used in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 2-hydroxy-5-methoxybenzoate
- Methyl 2-hydroxy-4-methoxybenzoate
- Methyl 2-hydroxy-3-methoxybenzoate
Comparison: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate is unique due to the presence of both a methoxy group and a methoxymethoxy group on the benzene ring. This structural feature distinguishes it from other similar compounds, which may only have a single methoxy group. The additional methoxymethoxy group can influence the compound’s reactivity, solubility, and interactions with other molecules .
Properties
IUPAC Name |
methyl 2-hydroxy-5-(methoxymethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-6-15-7-3-4-9(11)8(5-7)10(12)14-2/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGCYFFSCUDPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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